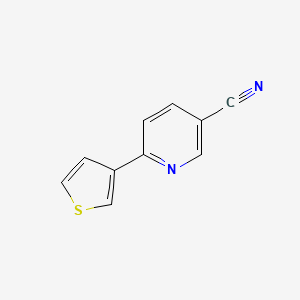

6-(Thiophen-3-yl)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-thiophen-3-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMXTGZOVQGOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594773 | |

| Record name | 6-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-80-4 | |

| Record name | 6-(3-Thienyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Thiophen-3-yl)nicotinonitrile

Introduction: Unveiling a Key Heterocyclic Building Block

6-(Thiophen-3-yl)nicotinonitrile is a heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its molecular architecture, which features a pyridine ring substituted with a thiophene moiety and a nitrile group, presents a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic positioning of these functional groups makes it a valuable intermediate for the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. We will delve into its synthesis, characterization, and potential applications, with a particular focus on its emerging role in drug discovery. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors.

Physicochemical Characterization: A Quantitative Overview

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. A summary of its key physicochemical data is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆N₂S | [1][2] |

| Molecular Weight | 186.23 g/mol | [1] |

| CAS Number | 937601-80-4 | [1][2][3] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Melting Point | Not explicitly reported; expected to be a solid at room temperature. A protocol for determination is provided in Section 3.2.1. | |

| Boiling Point | Not determined | |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. A protocol for determination is provided in Section 3.2.2. | |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry for its efficiency and functional group tolerance.[4][5]

Synthetic Workflow: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling provides a direct and high-yielding route to this compound by reacting 6-chloronicotinonitrile with thiophen-3-ylboronic acid in the presence of a palladium catalyst and a base.[4][6]

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocols

Objective: To synthesize this compound from 6-chloronicotinonitrile and thiophen-3-ylboronic acid.

Materials:

-

6-Chloronicotinonitrile

-

Thiophen-3-ylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 6-chloronicotinonitrile (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

To the resulting suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Objective: To determine the melting point range of the synthesized this compound.

Method: Capillary method using a melting point apparatus.[7]

Procedure:

-

Finely powder a small amount of the purified solid.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range constitutes the melting point.

Objective: To qualitatively assess the solubility of this compound in various solvents.

Procedure:

-

To a series of small test tubes, add approximately 1-2 mg of the compound.

-

To each test tube, add 0.5 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide, N,N-dimethylformamide).

-

Vortex each test tube for 30 seconds.

-

Visually inspect for complete dissolution. If the compound dissolves, it is considered soluble in that solvent at that concentration.

Spectroscopic and Analytical Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings. The chemical shifts (δ) are predicted to be in the aromatic region (approximately 7.0-9.0 ppm). The coupling patterns (splitting) will be indicative of the substitution pattern on both heterocyclic rings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The nitrile carbon is expected to have a characteristic chemical shift in the range of 115-120 ppm.[10] The remaining carbon signals will appear in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[11][12]

-

C≡N stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹.[8]

-

C=C and C=N stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-S stretching: May be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 186.23.[13]

Applications in Drug Discovery and Materials Science

The this compound scaffold is a key building block in the synthesis of biologically active molecules and advanced materials. The nitrile group, in particular, is a common pharmacophore in many approved drugs.[14]

Intermediate for Kinase Inhibitors

Derivatives of nicotinonitrile are known to be potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[15][16][17] The this compound core can be further functionalized to generate libraries of compounds for screening against different kinase targets.

Caption: Drug discovery workflow utilizing this compound.

Precursor for Advanced Materials

The unique electronic properties of the thiophene and pyridine rings make this compound a candidate for the synthesis of organic electronic materials, such as those with nonlinear optical (NLO) properties.[18]

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in both drug discovery and materials science. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via the Suzuki-Miyaura coupling, and an outline of its key applications. The information presented here serves as a foundational resource for researchers seeking to harness the potential of this important chemical building block.

References

-

Supplementary Information. [Details on related compounds]. [Link]

-

ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]

-

MDPI. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. [Link]

-

ResearchGate. (PDF) Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. [Link]

-

MDPI. 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. [Link]

-

MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

PubChem. 6-(Thiophen-3-yl)pyridine-3-carbaldehyde. [Link]

-

Organic Syntheses. Nicotinonitrile. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. General synthetic route of nicotinonitrile compounds 6a–c and 7. [Link]

-

J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

PubMed Central. 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. [Link]

-

PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

PubMed Central. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]

-

PubMed. Optimization of 5-vinylaryl-3-pyridinecarbonitriles as PKCtheta inhibitors. [Link]

-

Myers, A. The Suzuki Reaction. [Link]

-

PubMed Central. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

-

ResearchGate. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. [Link]

-

PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]

Sources

- 1. This compound | 937601-80-4 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 937601-80-4 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of 5-vinylaryl-3-pyridinecarbonitriles as PKCtheta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Emergence of Thiophene-Containing Nicotinonitriles: A Technical Guide to a Privileged Scaffold in Kinase Inhibition

Abstract

The confluence of the thiophene ring and the nicotinonitrile scaffold has given rise to a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and biological evaluation of novel thiophene-containing nicotinonitriles. By elucidating the causal relationships behind experimental design and providing detailed, validated protocols, this guide serves as a practical resource for the exploration and development of this promising class of molecules. We will delve into the intricacies of their synthesis, explore their structure-activity relationships, and provide a clear understanding of their mechanism of action through the lens of kinase signaling pathways.

Introduction: The Rationale for Thiophene-Fused Nicotinonitriles in Drug Discovery

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore the vast chemical space of heterocyclic compounds. Among these, the thieno[2,3-b]pyridine core, a fusion of a thiophene and a pyridine ring, has emerged as a "privileged scaffold" in drug discovery. The thiophene ring, a bioisostere of the phenyl group, offers unique electronic properties and metabolic stability, while the pyridine moiety provides a versatile platform for introducing substituents that can modulate pharmacological activity and physicochemical properties.[1] When a nitrile group is introduced at the 3-position of the thieno[2,3-b]pyridine system, it forms a nicotinonitrile, a structural motif known to be present in a variety of biologically active molecules, including kinase inhibitors.[2]

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The planar nature of the thieno[2,3-b]pyridine scaffold allows for favorable interactions within the ATP-binding pocket of many kinases, making it an attractive starting point for the design of potent and selective inhibitors. This guide will provide a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds.

Synthetic Strategies: Constructing the Thieno[2,3-b]pyridine-3-carbonitrile Core

The construction of the thieno[2,3-b]pyridine-3-carbonitrile scaffold is a critical step in the discovery of novel kinase inhibitors. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

The Gewald-Friedländer Tandem Approach: A Versatile Route

A robust and widely employed strategy for the synthesis of thieno[2,3-b]pyridine-3-carbonitriles involves a two-step sequence commencing with the Gewald aminothiophene synthesis , followed by a Friedländer annulation .

Step 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly functionalized 2-aminothiophenes.[4] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) in the presence of elemental sulfur and a base. The product of this reaction, a 2-aminothiophene-3-carbonitrile, serves as a key intermediate for the subsequent ring closure.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

-

Base Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq.).

-

Reaction Conditions: Stir the reaction mixture at 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Step 2: Friedländer Annulation

The Friedländer synthesis is a classic method for the construction of quinolines and related heterocyclic systems.[5][6] In the context of thieno[2,3-b]pyridine synthesis, the 2-aminothiophene-3-carbonitrile intermediate undergoes a condensation reaction with a 1,3-dicarbonyl compound or its equivalent under acidic or basic conditions to form the fused pyridine ring.

Experimental Protocol: Friedländer Annulation for Thieno[2,3-b]pyridine-3-carbonitriles

-

Reaction Setup: In a suitable solvent such as acetic acid or ethanol, dissolve the 2-aminothiophene-3-carbonitrile intermediate (1.0 eq.) and the 1,3-dicarbonyl compound (1.1 eq.).

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitated product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Causality in Synthesis: The Gewald reaction is favored for its operational simplicity and the direct installation of the crucial amino and cyano functionalities on the thiophene ring. The subsequent Friedländer annulation is a reliable method for constructing the pyridine ring, with the choice of the 1,3-dicarbonyl component allowing for diverse substitutions on the newly formed ring, a key aspect for SAR exploration.

Alternative Synthetic Routes

Biological Evaluation: Unveiling the Kinase Inhibitory Potential

The biological evaluation of novel thiophene-containing nicotinonitriles is a critical step in identifying promising drug candidates. This process typically involves a tiered approach, starting with in vitro enzyme assays to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

In Vitro Kinase Inhibition Assays

The primary goal of in vitro kinase assays is to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase or a panel of kinases. This provides a quantitative measure of the compound's potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is a representative example and may require optimization for specific kinases.

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in DMSO.

-

Prepare a 4X kinase/Eu-antibody solution in kinase buffer.

-

Prepare a 4X tracer solution in kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound or DMSO (vehicle control).

-

Add the 4X kinase/Eu-antibody solution to all wells.

-

Add the 4X tracer solution to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements, collecting emission data at two wavelengths (e.g., 665 nm and 615 nm).

-

Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value using a suitable software.

Causality in Assay Choice: The LanthaScreen® assay is a robust, high-throughput method that measures the binding of an inhibitor to the kinase, providing a direct assessment of target engagement.[8] Other formats, such as those measuring ADP production or substrate phosphorylation, are also widely used and can provide complementary information.[9]

Cell-Based Assays

Cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant context. These assays can determine a compound's ability to inhibit a specific signaling pathway within a cell and its overall effect on cell proliferation and viability.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10]

Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the SAR of thiophene-containing nicotinonitriles is paramount for optimizing their potency, selectivity, and drug-like properties.

Key Structural Features and Their Impact on Activity

Systematic modification of the thieno[2,3-b]pyridine scaffold has revealed several key structural features that influence kinase inhibitory activity:

-

Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring can significantly impact potency and selectivity.

-

The Nicotinonitrile Moiety: The cyano group at the 3-position is often crucial for activity, potentially forming key interactions within the kinase active site.

-

Substituents on the Pyridine Ring: Modifications at various positions of the pyridine ring can modulate solubility, cell permeability, and target engagement. For instance, in a series of thieno[2,3-b]pyridines targeting IκB kinase beta (IKKβ), small alkyl and certain aromatic groups were preferred at the C4 position, while polar groups at C6 enhanced potency.[7]

-

Aryl Substituents: The introduction of substituted aryl groups can lead to significant improvements in activity. For example, in a series of antiplasmodial thieno[2,3-b]pyridines, the attachment of alkylamino side chains to the 4-phenyl ring improved both antiplasmodial activity and aqueous solubility.[11]

Table 1: Representative SAR Data for Thieno[2,3-b]pyridine Kinase Inhibitors

| Compound ID | Target Kinase | R1 (Position 4) | R2 (Position 6) | IC50 (nM) | Reference |

| 1a | IKKβ | H | H | >1000 | [7] |

| 1b | IKKβ | CH3 | H | 250 | [7] |

| 1c | IKKβ | H | OCH2CH2OH | 40 | [7] |

| 2a | Pim-1 | H | Br | >100 | |

| 2b | Pim-1 | CONHPh | Br | 35700 | |

| 2c | Pim-1 | CO(4-Ph-piperazin-1-yl) | Br | 12710 | |

| 3a | TDP1 | H | Phenyl | 16950 | [1][12] |

| 3b | TDP1 | H | tert-Pentyl | 21920 | [1][12] |

Note: This table is a compilation of representative data and is not exhaustive.

Targeted Signaling Pathways

Thienopyridine derivatives have been shown to inhibit a variety of kinases involved in critical signaling pathways. For example, some thienopyridines are potent inhibitors of the P2Y12 receptor, a key player in platelet aggregation.[11][13] Inhibition of the P2Y12 receptor leads to a decrease in cAMP production and subsequent downstream signaling events that are crucial for platelet activation.[11][13] Others have been developed as inhibitors of kinases such as c-Src, Pim-1, and VEGFR-2, which are implicated in cancer cell proliferation, survival, and angiogenesis.[14]

Diagram 1: Simplified Kinase Signaling Pathway and Inhibition by Thienopyridines

Sources

- 1. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines | Semantic Scholar [semanticscholar.org]

- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jddtonline.info [jddtonline.info]

- 14. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Bioactivity Screening of 6-(Thiophen-3-yl)nicotinonitrile

Preamble: The Scientific Rationale for Screening 6-(Thiophen-3-yl)nicotinonitrile

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule this compound represents a compelling intersection of two such pharmacophores: the thiophene ring and the nicotinonitrile moiety.

The thiophene ring is a bioisostere of benzene, capable of modulating molecular function to improve potency and pharmacokinetic profiles.[1] Its presence is a hallmark of numerous FDA-approved drugs, from the antiplatelet agent clopidogrel to the antipsychotic olanzapine, highlighting its versatility across diverse therapeutic areas including inflammatory, cardiovascular, and central nervous system disorders.[1][2][3] Thiophene-based compounds have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5][6]

Similarly, the nicotinonitrile (3-cyanopyridine) scaffold is integral to a variety of biologically active compounds and marketed drugs like bosutinib and neratinib.[7] Derivatives of nicotinonitrile are recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[8][9][10][11]

The conjugation of these two potent moieties in this compound creates a novel chemical entity with a high probability of interacting with key biological targets. This guide provides a comprehensive, field-proven framework for conducting an initial, multi-tiered screening cascade to elucidate its primary bioactivity, beginning with predictive computational analysis and progressing to foundational in vitro assays. Our approach is designed to maximize data acquisition while conserving resources, providing a robust preliminary profile to guide subsequent drug development efforts.

Part 1: In Silico Profiling — A Predictive First Pass

Causality Statement: Before committing resources to wet-lab experiments, a computational assessment is an indispensable first step.[12][13] This in silico phase allows us to predict the molecule's drug-likeness and potential liabilities, helping to anticipate challenges and focus our experimental design.[14][15] Poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics are a primary cause of clinical trial failures, making their early prediction invaluable.[14][16]

ADMET (Pharmacokinetic & Toxicity) Prediction

We utilize established computational models to generate a preliminary ADMET profile. These algorithms analyze the molecule's structure to forecast its behavior in the human body.[14][17] This process helps identify potential issues with bioavailability, metabolic stability, or toxicity before they become costly roadblocks.[15][16]

Methodology: The structure of this compound is submitted to a validated ADMET prediction software suite (e.g., pkCSM, ADMETlab, or commercial packages).[16] The software calculates key physicochemical and pharmacokinetic parameters based on quantitative structure-activity relationship (QSAR) models.[18]

Predicted ADMET Profile for this compound (Hypothetical Data):

| Parameter | Predicted Value | Interpretation & Significance |

|---|---|---|

| Molecular Weight | 186.23 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for absorption. |

| LogP (o/w) | 2.5 | Indicates balanced lipophilicity, favorable for membrane permeability without excessive accumulation in fatty tissues. |

| Aqueous Solubility | -3.0 (log mol/L) | Moderately soluble. May require formulation strategies for optimal bioavailability. |

| Caco-2 Permeability | 1.2 x 10⁻⁶ cm/s | Suggests good intestinal absorption potential. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions; a common flag for nitrogen-containing heterocycles. |

| hERG Inhibition | Low risk | Reduced likelihood of cardiac toxicity, a critical safety checkpoint. |

| Ames Mutagenicity | Non-mutagenic | Predicts a low probability of being carcinogenic. |

Target Prediction & Molecular Docking

Structure-based virtual screening can identify potential protein targets by simulating the binding of our compound to known protein structures.[19] This "docking" process scores the fit of the molecule within the binding pockets of various targets, helping to prioritize our in vitro assays.[20]

Methodology: The 3D structure of this compound is docked against a library of clinically relevant protein targets, particularly kinases and G-Protein Coupled Receptors (GPCRs), given the prevalence of the thiophene and pyridine scaffolds in modulators of these families.

Workflow: In Silico Screening Cascade

Caption: Antagonist screening using a Gαs-coupled GPCR pathway.

Part 3: Data Synthesis and Strategic Advancement

The initial screening phase generates a multi-faceted dataset. The key is to integrate these findings to build a cohesive preliminary profile of this compound.

-

Correlation of Data: Does the predicted in silico profile align with the in vitro results? For example, if docking predicted strong binding to EGFR and the in vitro kinase assay confirmed potent inhibition of EGFR, this strengthens the hypothesis that EGFR is a primary target.

-

Therapeutic Window: A critical comparison is between the cytotoxicity IC₅₀ and the target activity IC₅₀. A potent EGFR inhibitor with an IC₅₀ of 0.1 µM is promising. However, if its cytotoxicity IC₅₀ is 0.2 µM, the therapeutic window is narrow, suggesting potential toxicity at effective doses. A desirable outcome is potent target activity at concentrations well below those causing general cytotoxicity.

-

Decision Point: Based on this integrated data, a "Go/No-Go" decision can be made.

-

GO: The compound shows potent and selective activity against a valuable target class (e.g., EGFR kinase) at non-toxic concentrations. The ADMET profile is favorable. Next Steps: Confirm the mechanism of action, perform broader kinase profiling to assess selectivity, and initiate lead optimization. [21] * NO-GO: The compound is either inactive, weakly potent, broadly cytotoxic, or flagged with insurmountable ADMET liabilities. Next Steps: Terminate investigation or return to chemical synthesis for analogue development to address liabilities.

-

References

- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. (n.d.). Benchchem.

- Discovery and history of thiophene compounds in medicinal chemistry. (n.d.). Benchchem.

-

Shukla, A. K., & Singh, R. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Protein & Cell, 12(10), 767–781. Retrieved January 17, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

- How do you predict ADMET properties of drug candidates? (2025, September 27). Aurlide.

- GPCR Assay Services. (n.d.). Reaction Biology.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.

-

Biologically active nicotinonitrile and furopyridine-containing drugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.

-

MTT assay. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

- Cell-Based GPCR Reporter Assays. (n.d.). Thermo Fisher Scientific - US.

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology. Retrieved January 17, 2026, from [Link]

- ADMET prediction. (n.d.). Fiveable.

- ADMET Prediction Software. (n.d.). Sygnature Discovery.

- Gαq GPCR assays. (n.d.). ION Biosciences.

- GPCR Assay Kits. (n.d.). Biocompare.

- XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.

-

ADMET Predictions. (n.d.). Deep Origin. Retrieved January 17, 2026, from [Link]

-

Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

-

Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. (2023). Pharmaceuticals. Retrieved January 17, 2026, from [Link]

-

Al-Zaqri, N., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules. Retrieved January 17, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules. Retrieved January 17, 2026, from [Link]

-

In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools. (2020). European Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

A Guide to In Silico Drug Design. (2022). International Journal of Molecular Sciences. Retrieved January 17, 2026, from [Link]

- MTT assay protocol. (n.d.). Abcam.

- EnzyChrom™ Kinase Assay Kit. (n.d.). BioAssay Systems.

- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.

-

Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Retrieved January 17, 2026, from [Link]

-

In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools. (2020, June 30). Semantic Scholar. Retrieved January 17, 2026, from [Link]

- In Silico Drug Screening. (n.d.). BioSolveIT.

- How in silico screening can guide product development in cosmetics. (n.d.). QIMA Life Sciences.

- Kinase Assay Kit. (n.d.). Sigma-Aldrich.

- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.

-

Can anyone suggest a protocol for a kinase assay? (2015, March 25). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). ACS Omega. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools | Semantic Scholar [semanticscholar.org]

- 14. aurlide.fi [aurlide.fi]

- 15. fiveable.me [fiveable.me]

- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 17. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. How in silico screening can guide product development in cosmetics [qima-lifesciences.com]

- 20. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

6-(Thiophen-3-yl)nicotinonitrile CAS number and chemical properties

An In-Depth Technical Guide to 6-(Thiophen-3-yl)nicotinonitrile

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering expert insights into the handling, synthesis, and utilization of this specific molecule.

Introduction and Strategic Importance

Heterocyclic compounds form the bedrock of modern pharmacology. Among these, structures incorporating both pyridine and thiophene rings are of significant interest due to their prevalence in biologically active molecules and functional materials. This compound belongs to this class, presenting a unique scaffold that combines the electron-withdrawing nature of the nitrile-substituted pyridine ring with the electron-rich thiophene moiety.

This specific arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecular architectures. The nicotinonitrile core is a well-established pharmacophore found in a variety of therapeutic agents, while the thiophene ring serves as a versatile bioisostere for phenyl groups, often improving metabolic stability and receptor binding affinity. Understanding the properties and synthesis of this compound is crucial for its effective application in drug discovery programs and the development of novel organic materials. Nicotinonitrile derivatives, in general, are recognized for their broad biological activities and are key precursors in the synthesis of various pharmaceutical ingredients[1].

Compound Identification and Core Properties

A precise identification of a chemical compound is foundational for any research endeavor. The unique CAS number ensures unambiguous reference in literature and procurement.

Chemical Structure and Nomenclature

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.3,0.75!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"];

// Pyridine ring bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Thiophene ring S1 [label="S", pos="3.8,1.2!"]; C6 [label="C", pos="2.6,0!"]; C7 [label="C",pos="3.2,-1.2!"]; C8 [label="C",pos="4.5,-0.6!"]; C9 [label="C",pos="4.5,0.6!"];

// Thiophene ring bonds C6 -- C7; C7 -- C8; C8 -- S1; S1 -- C9; C9 -- C6;

// Substituents C10 [label="C", pos="-2.6,-1.15!"]; N2 [label="N", pos="-3.7,-1.5!"];

// Bonds to substituents C2 -- C10; C10 -- N2 [style=triple];

// Bond between rings C5 -- C6;

// Implicit hydrogens (for clarity, not explicitly drawn) H1 [label="H", pos="-2.2,1.15!"]; C1 -- H1 [style=invis]; H2 [label="H", pos="0,-2.4!"]; C3 -- H2 [style=invis]; H3 [label="H", pos="2.2,2.1!"]; C9 -- H3 [style=invis]; H4 [label="H", pos="3.2,-2.1!"]; C7 -- H4 [style=invis]; H5 [label="H", pos="5.4,-0.9!"]; C8 -- H5 [style=invis]; } Figure 1: Chemical structure of this compound.

-

Systematic (IUPAC) Name: 6-(Thiophen-3-yl)pyridine-3-carbonitrile

-

Common Synonyms: 6-(3-Thienyl)nicotinonitrile, 6-(thiophen-3-yl)pyridine-3-carbonitrile[2]

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of the compound, compiled from various chemical data suppliers and databases.

| Property | Value | Source |

| CAS Number | 937601-80-4 | [2][3][4] |

| Molecular Formula | C₁₀H₆N₂S | [2][3] |

| Molecular Weight | 186.23 g/mol | [2][3] |

| MDL Number | MFCD08689750 | [3] |

| InChI Key | AJMXTGZOVQGOEY-UHFFFAOYSA-N | [2] |

| Appearance | (Not specified, typically off-white to yellow solid) | - |

| Purity | >95% (as commercially available) | [4] |

Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

The construction of the bi-aryl bond between the pyridine and thiophene rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method is widely adopted in pharmaceutical manufacturing due to its high functional group tolerance, excellent yields, and generally mild reaction conditions.

Rationale for Method Selection

Expertise & Experience: The Suzuki-Miyaura coupling is the industry-standard method for C-C bond formation between aryl halides and aryl boronic acids. Its primary advantages over other methods (e.g., Stille or Negishi coupling) include the commercial availability and relative stability of boronic acids, as well as the use of less toxic reagents. For this specific synthesis, coupling 6-chloronicotinonitrile (a readily available starting material) with thiophene-3-boronic acid provides a direct and high-yielding route to the target molecule. The choice of a palladium catalyst, specifically one with phosphine ligands, is critical for achieving high catalytic turnover and preventing side reactions.

Experimental Workflow

// Nodes A [label="1. Reagent Preparation\n(Inert Atmosphere)"]; B [label="2. Reactant Charging\n- 6-Chloronicotinonitrile\n- Thiophene-3-boronic acid\n- Pd Catalyst & Ligand\n- Base (e.g., K2CO3)"]; C [label="3. Solvent Addition\n(e.g., Dioxane/Water)"]; D [label="4. Reaction\n- Heat to 80-100 °C\n- Monitor by TLC/LC-MS"]; E [label="5. Work-up\n- Quench with water\n- Extract with organic solvent"]; F [label="6. Purification\n- Dry organic layer\n- Concentrate in vacuo\n- Column Chromatography"]; G [label="7. Product Isolation\n- Evaporate solvent\n- Dry under high vacuum"]; H [label="8. Characterization\n- NMR, MS, HPLC"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } Figure 2: General workflow for the Suzuki-Miyaura synthesis.

Detailed Step-by-Step Protocol

Trustworthiness: This protocol is designed to be self-validating. Each step includes checkpoints and characterization methods to ensure the reaction is proceeding as expected and that the final product meets purity standards.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 6-chloronicotinonitrile (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). The use of an inert atmosphere is critical to prevent oxidation and deactivation of the palladium(0) catalyst.

-

Solvent Degassing: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degassing (by sparging with nitrogen or argon for 15-20 minutes) is essential to remove dissolved oxygen, which can interfere with the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (6-chloronicotinonitrile) is fully consumed (typically 4-12 hours).

-

Aqueous Work-up: Cool the mixture to room temperature. Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product Isolation: Combine the pure fractions and evaporate the solvent in vacuo to afford this compound as a solid. Dry the final compound under high vacuum to remove residual solvents.

-

Structural Verification: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be further assessed by HPLC.

Applications in Research and Drug Discovery

The true value of a molecule like this compound lies in its potential as a scaffold or intermediate.

-

Medicinal Chemistry: The nicotinonitrile moiety is a key structural element in many biologically active compounds. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups like amides, tetrazoles, or carboxylic acids, enabling a wide range of structural modifications. This compound serves as a reactant in the preparation of catalysts for further complex chemical reactions[3]. The broader class of substituted nicotinonitriles has been explored for various therapeutic targets, including as A2A adenosine receptor antagonists and for anticancer and antimicrobial applications[5][6].

-

Fragment-Based Drug Design (FBDD): With a molecular weight under 200 g/mol , this compound is an ideal fragment for FBDD screening campaigns. Its rigid structure and distinct chemical features allow it to probe specific pockets in protein targets.

-

Materials Science: The conjugated π-system formed by the linked aromatic rings suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning of electronic properties is key.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Clent Chemical. (n.d.). This compound. Retrieved from [Link][4]

-

Gouda, M. A., Attia, E., Helal, M. H., & Salem, M. A. (2018). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Journal of Heterocyclic Chemistry, 55(10), 2224-2231. Retrieved from [Link][8]

-

Kotb, E. R., et al. (2011). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 58, 910-919. Retrieved from [Link][5]

-

Müller, C. E., et al. (2002). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 45(23), 5057-5068. Retrieved from [Link][6]

-

PubChem. (n.d.). 6-(Thiophen-3-yl)pyridine-3-carbaldehyde. Retrieved from [Link][7]

-

Reis, R., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 9, 13852. Retrieved from [Link][1]

Sources

- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 937601-80-4 [m.chemicalbook.com]

- 4. This compound|å æçå°H5 [klamar-cn.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 6-(Thiophen-3-yl)pyridine-3-carbaldehyde | C10H7NOS | CID 2764563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Architectural Blueprint of 6-(Thiophen-3-yl)nicotinonitrile Analogs: A Crystallographic and Synthetic Perspective

Foreword: The Convergence of Thiophene and Nicotinonitrile in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The nicotinonitrile moiety, a derivative of pyridine, is a versatile building block found in numerous therapeutic agents, valued for its role in forming crucial hydrogen bonds and participating in various biological interactions.[1][2] Similarly, the thiophene ring, an isostere of benzene, imparts unique physicochemical properties to molecules, including enhanced metabolic stability and the potential for additional interactions through its sulfur atom.[1] The convergence of these two heterocycles in the form of 6-(Thiophen-3-yl)nicotinonitrile and its analogs presents a compelling chemical space for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, crystallization, and, most critically, the solid-state architecture of this promising class of compounds. While the specific crystal structure of this compound is not publicly available, we will utilize a closely related analog, 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, to elucidate the foundational principles of molecular conformation and intermolecular interactions that govern this family of molecules.

I. Synthetic Pathways to Thienyl-Substituted Nicotinonitriles

The construction of the this compound scaffold and its analogs can be achieved through several synthetic strategies. A prevalent and efficient method involves a multi-component reaction, which allows for the rapid assembly of complex molecules from simple starting materials.

A. Synthesis of a Representative Analog: 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile

A robust and well-documented approach for the synthesis of a related analog involves the cyclization of a chalcone derivative with malononitrile.[3] This method is broadly applicable and can be adapted for the synthesis of various analogs by modifying the precursor chalcone.

Experimental Protocol:

-

Preparation of the Chalcone Precursor: The synthesis begins with the Claisen-Schmidt condensation of an appropriate acetophenone and a thiophene-2-carboxaldehyde to yield the corresponding chalcone, (2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one.

-

Cyclization Reaction:

-

To a freshly prepared solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add the chalcone precursor with continuous stirring.

-

To this mixture, add malononitrile.

-

Continue stirring at room temperature until a precipitate forms.

-

The resulting solid is collected by filtration, washed, and can be purified by recrystallization.

-

-

Crystallization for X-ray Diffraction:

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of an ethanolic solution of the purified compound over several days at room temperature.[3]

-

Causality in Experimental Choices:

-

The use of a strong base like sodium ethoxide is crucial for the deprotonation of malononitrile, which initiates the Michael addition to the α,β-unsaturated ketone of the chalcone.

-

Ethanol serves as a suitable solvent that can dissolve the reactants and facilitate the reaction while also allowing for the precipitation of the product upon formation.

-

Slow evaporation is a preferred method for crystallization as it allows for the gradual formation of a well-ordered crystal lattice, which is essential for obtaining high-quality diffraction data.

II. The Crystalline Architecture: An In-Depth Structural Analysis

The three-dimensional arrangement of molecules in the solid state dictates many of a material's bulk properties, including solubility and bioavailability. X-ray crystallography provides an unparalleled view of this molecular architecture.

A. Molecular Conformation of a 6-(Thienyl)nicotinonitrile Analog

The crystal structure of 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile reveals a non-planar molecular conformation.[3] The central pyridine ring is inclined relative to both the aminophenyl and thiophene rings. This twisting is a common feature in such biaryl systems and is a result of steric hindrance between the ortho-hydrogens of the connected rings.

| Dihedral Angle | Value (°) |

| Pyridine Ring to Aminophenyl Ring | 25.22 (10) |

| Pyridine Ring to Thiophene Ring | 24.80 (16) |

Table 1: Selected dihedral angles in 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, illustrating the non-planar nature of the molecule.[3]

A notable feature often observed in the crystal structures of thiophene-containing compounds is the potential for rotational disorder of the thiophene ring.[3] In the case of the representative analog, the thiophene ring is disordered over two orientations. This phenomenon arises from the relatively low rotational barrier around the C(pyridine)–C(thiophene) single bond.

Caption: A schematic representation of the key intermolecular interactions governing the crystal packing of this compound analogs.

III. Spectroscopic Characterization

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for routine characterization and to ensure the purity and identity of the synthesized compounds.

| Technique | Expected Observations for this compound Analogs |

| ¹H NMR | Aromatic protons of the pyridine and thiophene rings will appear in the downfield region (typically 7.0-9.0 ppm). The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the two aromatic rings and the nitrile carbon (around 115-120 ppm) will be observed. |

| FT-IR | A sharp, strong absorption band characteristic of the C≡N stretch of the nitrile group will be present around 2220-2230 cm⁻¹. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound will be observed, confirming its molecular formula. |

Table 2: Expected spectroscopic data for the characterization of this compound analogs.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of new chemical entities with potential therapeutic applications. Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships and for guiding the design of future analogs with improved pharmacological profiles. This guide has provided a comprehensive overview of the synthetic methodologies and the key structural features of this class of compounds, using a representative analog to illustrate the principles of molecular conformation and intermolecular interactions. The detailed experimental protocols and the analysis of the crystal packing forces offer a solid foundation for researchers and drug development professionals working in this exciting field. Future work should focus on the synthesis and crystallographic analysis of a wider range of analogs to build a more comprehensive understanding of how subtle structural modifications influence the solid-state architecture and, ultimately, the biological activity of these compounds.

V. References

-

Bui, T. T., Mac, D. H., Trung, P. Q., & Pham, C. T. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1-2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(11), 1073-1077. [Link]

-

Chantrapromma, S., et al. (2010). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(12), o1811. [Link]

-

Maaroof, H. M., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(22), 8021. [Link]

-

Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

-

RSC Advances. (2025). Structure of medicinal compounds containing nicotinonitrile, phenyl-propanenitrile and pyrazolo-pyridines. ResearchGate. [Link]

-

Toche, R. B., et al. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Monatshefte für Chemie - Chemical Monthly, 142(3), 261-269. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-(Thiophen-3-yl)nicotinonitrile

Abstract: This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of 6-(Thiophen-3-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related analogs, including thiophene and nicotinonitrile derivatives, to establish a predictive framework. It further outlines detailed, field-proven experimental protocols for researchers to definitively determine the aqueous and organic solubility, as well as the stability profile under various stress conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and work with this compound, providing the foundational knowledge required for formulation, analytical method development, and chemical synthesis applications.

Introduction to this compound

This compound is a bi-heterocyclic aromatic compound featuring a pyridine ring substituted with a cyano group and a thiophene ring. The nicotinonitrile (3-cyanopyridine) moiety is a common scaffold in medicinal chemistry, known for its role in various biologically active compounds. The incorporation of a thiophene ring, a well-known bioisostere of a benzene ring, can significantly modulate a molecule's physicochemical properties, including solubility, metabolic stability, and receptor binding affinity[1].

While specific applications for this compound are not extensively documented in peer-reviewed literature, its availability from chemical suppliers suggests its use as a building block in organic synthesis[2]. One supplier notes its utility as a reactant in preparing single-component nickel catalyst precursors for Suzuki-Miyaura cross-coupling reactions, highlighting its potential in synthetic chemistry[2]. The structural motifs present in the molecule are found in compounds investigated for anticancer activities, underscoring the importance of understanding its fundamental properties for potential future drug discovery efforts[3][4].

This guide will first explore the predicted solubility profile based on its structure and then delve into a systematic approach for determining its stability under forced degradation conditions.

Predicted and Experimental Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical parameter influencing its bioavailability, formulation, and purification. The structure of this compound—comprising two aromatic heterocyclic rings and a polar cyano group—suggests it is a largely non-polar molecule with limited aqueous solubility.

Predicted Solubility Characteristics

-

Aqueous Solubility: The molecule's large, non-polar surface area, attributed to the fused aromatic rings, is expected to result in poor solubility in water. The nitrogen atom in the pyridine ring offers a site for protonation, which could slightly enhance solubility in acidic media. However, the electron-withdrawing nature of the cyano group reduces the basicity of the pyridine nitrogen, potentially limiting the pH-dependent solubility enhancement.

-

Organic Solvent Solubility: Based on the principle of "like dissolves like," this compound is predicted to be more soluble in polar aprotic and non-polar organic solvents. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and chlorinated solvents like dichloromethane (DCM) are likely to be effective. Solubility in alcohols like ethanol and methanol is expected to be moderate[5][6]. The parent compound, 3-cyanopyridine, is noted to be soluble in alcohol, ether, and benzene[7].

Experimental Protocol for Solubility Determination

To move beyond prediction, a systematic experimental approach is necessary. A standard procedure involves equilibrium solubility measurement, where an excess of the solid compound is agitated in the solvent of interest until equilibrium is reached.

Step-by-Step Protocol for Equilibrium Solubility Measurement:

-

Preparation: Add an excess amount (e.g., 10 mg) of this compound to a series of 2 mL glass vials.

-

Solvent Addition: Add 1 mL of each test solvent to the respective vials.

-

Equilibration: Seal the vials and place them on a rotary shaker or orbital incubator at a controlled temperature (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

This protocol should be applied to a range of pharmaceutically relevant solvents to generate a comprehensive solubility profile.

Proposed Solvent Screen and Predicted Data Table

The following table outlines a recommended solvent screen and provides a template for presenting the experimentally determined solubility data. The predicted values are qualitative estimates based on chemical principles.

| Solvent System | Solvent Type | Predicted Solubility | Experimental Solubility at 25°C (mg/mL) | Experimental Solubility at 37°C (mg/mL) |

| Water | Aqueous | Very Low | Data to be determined | Data to be determined |

| pH 2.0 Buffer (HCl) | Aqueous Acidic | Low | Data to be determined | Data to be determined |

| pH 7.4 Buffer (PBS) | Aqueous Neutral | Very Low | Data to be determined | Data to be determined |

| pH 9.0 Buffer (Borate) | Aqueous Basic | Very Low | Data to be determined | Data to be determined |

| Methanol | Polar Protic | Moderate | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Moderate | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | Moderate to High | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | Non-polar | High | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined | Data to be determined |

Chemical Stability and Degradation Pathway Analysis

Understanding the chemical stability of a compound is paramount for determining appropriate storage conditions, shelf-life, and for developing stability-indicating analytical methods[8][9]. The thiophene ring, in particular, can be susceptible to environmental factors.

Predicted Stability Profile

-

Oxidative Stability: Thiophene-containing compounds can be metabolized or oxidized to form reactive intermediates like thiophene S-oxides[10]. This suggests a potential susceptibility of this compound to oxidative degradation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) and away from oxidizing agents is a recommended precautionary measure[10].

-

Hydrolytic Stability: The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to a carboxylic acid or an amide intermediate. The heterocyclic rings are generally stable to hydrolysis unless under extreme pH and temperature conditions.

-

Photostability: Many aromatic and heterocyclic compounds absorb UV radiation and can undergo photodegradation. It is prudent to handle and store the compound protected from light.

-

Thermal Stability: Simple thiophenes and pyridines are generally stable compounds[11]. Significant thermal degradation is not expected under typical laboratory and storage conditions, but this must be confirmed experimentally.

Forced Degradation Studies: An Essential Workflow

Forced degradation, or stress testing, is a critical process used to identify likely degradation products and establish degradation pathways[12]. This information is essential for developing specific, stability-indicating analytical methods[13][14]. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to hydrolytic, oxidative, photolytic, and thermal stress conditions[12].

Diagram: Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies.

Detailed Protocol for Forced Degradation Studies

This protocol aims for a target degradation of 5-20% to ensure that degradation products are detectable without excessively breaking down the parent compound[13].

-

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water)[15].

-

Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately. This is the T=0 unstressed sample.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

-

Incubate the solution at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

-

Incubate at 60°C and sample at various time points.

-

Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution with 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%.

-

Store the solution at room temperature, protected from light, and sample at various time points.

-

-

Thermal Degradation:

-

Solution: Incubate a sealed vial of the stock solution in an oven at 80°C.

-

Solid State: Place a small amount of the solid compound in an open vial in an oven at 80°C. At each time point, dissolve a weighed amount of the solid for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution and the solid compound to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A parallel control sample should be wrapped in aluminum foil to protect it from light.

-

Proposed Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is required to separate the parent compound from all process-related impurities and degradation products[16].

Table: Proposed HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for separation of small aromatic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing heterocycles. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 30 min | A broad gradient is necessary during development to ensure elution of all potential degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm and 280 nm | Aromatic nature of the compound suggests strong UV absorbance. Diode Array Detector (DAD) is preferred to assess peak purity. |

| Injection Volume | 10 µL | Standard injection volume. |

Diagram: Potential Degradation Pathways

Caption: Predicted major degradation pathways.

Conclusion and Future Work

This technical guide provides a predictive assessment and a robust experimental framework for characterizing the solubility and stability of this compound. Based on its chemical structure, the compound is anticipated to have low aqueous solubility and potential susceptibility to oxidative and hydrolytic degradation under stressed conditions. The detailed protocols provided herein offer a clear path for researchers to generate definitive data, which is crucial for any future application in drug development, formulation science, or synthetic chemistry. The successful execution of these studies will enable the development of a validated, stability-indicating analytical method and establish appropriate handling and storage procedures, ensuring the quality and integrity of this promising chemical entity.

References

- BenchChem. (n.d.). Stability of Thiophene-Containing Compounds. Technical Support Center.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

-

Salamoun, J. M. (2017). SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. D-Scholarship@Pitt. Retrieved from [Link]

-

Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

Unknown. (n.d.). Designing HPLC methods for stability indication and forced degradation samples for API. Retrieved from [Link]

-

CEC. (2021). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. YouTube. Retrieved from [Link]

-

Chem LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile. Retrieved from [Link]

-

Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

-

LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

ResearchGate. (2019). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-